molecular formula C9H11NO B127363 (1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol CAS No. 403672-03-7

(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

Cat. No. B127363
M. Wt: 149.19 g/mol
InChI Key: PRVIGUZMXLBANS-BDAKNGLRSA-N
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Description

“(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol” is a chemical compound with the molecular formula C9H11NO1. It is available for purchase from various chemical suppliers234.



Molecular Structure Analysis

The molecular weight of “(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol” is 149.19 g/mol1. For a more detailed molecular structure analysis, you may need to refer to the compound’s specific spectral data or crystallographic data, which is not available in the current search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, optical rotation, and more. Unfortunately, this specific information for “(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol” is not available in the current search results.


Scientific Research Applications

DNA Binding Activity of Chiral Schiff Bases

The research by Bora et al. (2021) delves into the DNA binding activity of chiral Schiff Bases related to (1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol. They synthesized three new chiral Schiff Bases and investigated their interaction with calf-thymus DNA (CT-DNA). The study revealed that remote substituents not only affect the structure of these Schiff Bases but also their biological activity, showcasing the importance of structural variations on bioactivity Bora, Maiti, Singh, & Barman, 2021.

Chiral Solvating Agents for Enantiodifferentiation

Recchimurzo et al. (2020) compared derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. They found that a thiourea derivative constitutes an effective CSA for this purpose, offering a pathway for the enantiodifferentiation of amino acid derivatives Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020.

Synthesis and Absolute Configuration of Sphingosine Relatives

Mori and Matsuda (1992) synthesized sphingosine relatives, including (1S,3R)-3-amino-2,3-dihydro-1H-inden-2-ol, from alanine. They determined the absolute configurations of these synthetic products, emphasizing the significance of chirality in the synthesis and biological activity of these compounds Mori & Matsuda, 1992.

properties

IUPAC Name

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVIGUZMXLBANS-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

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